3-naphthalen-1-ylspiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione
Overview
Description
3-naphthalen-1-ylspiro[1,3-thiazolidine-2,3’-1H-indole]-2’,4-dione is a complex organic compound that features a unique spiro structure. This compound is characterized by the presence of a naphthalene ring, a thiazolidine ring, and an indole moiety. The spiro connection between the thiazolidine and indole rings adds to its structural complexity and potential for diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-naphthalen-1-ylspiro[1,3-thiazolidine-2,3’-1H-indole]-2’,4-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate through the condensation of naphthalene derivatives with thiazolidine precursors. This intermediate can then undergo further cyclization and functionalization to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography. The specific methods would depend on the scale of production and the desired application of the compound .
Chemical Reactions Analysis
Types of Reactions
3-naphthalen-1-ylspiro[1,3-thiazolidine-2,3’-1H-indole]-2’,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethylformamide, and sometimes catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups like halogens or alkyl groups .
Scientific Research Applications
3-naphthalen-1-ylspiro[1,3-thiazolidine-2,3’-1H-indole]-2’,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: The compound can be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 3-naphthalen-1-ylspiro[1,3-thiazolidine-2,3’-1H-indole]-2’,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism would depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-(5-hydroxypentyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone (AM-2202): A synthetic cannabinoid with a similar naphthalene-indole structure.
(1-(4-pentenyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone: Another synthetic cannabinoid with structural similarities.
Uniqueness
3-naphthalen-1-ylspiro[1,3-thiazolidine-2’,3’-1H-indole]-2’,4-dione is unique due to its spiro connection, which imparts distinct chemical and biological properties. This structural feature differentiates it from other naphthalene-indole derivatives and contributes to its potential versatility in various applications .
Properties
IUPAC Name |
3-naphthalen-1-ylspiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O2S/c23-18-12-25-20(15-9-3-4-10-16(15)21-19(20)24)22(18)17-11-5-7-13-6-1-2-8-14(13)17/h1-11H,12H2,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXMUYNZHYTLFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2(S1)C3=CC=CC=C3NC2=O)C4=CC=CC5=CC=CC=C54 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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